Chloromethyl 5-chlorodecanoate

Description

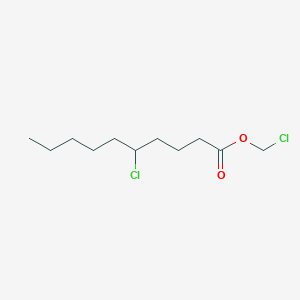

Chloromethyl 5-chlorodecanoate (CAS: 80418-82-2) is a chlorinated ester derivative of decanoic acid, featuring a chlorine atom at the 5-position of the decanoyl chain and a chloromethyl group as the ester substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing complex molecules. Its structure combines lipophilic properties from the decanoate backbone with electrophilic reactivity due to the chloromethyl group, enabling participation in nucleophilic substitution reactions or cross-coupling chemistry .

Properties

CAS No. |

80418-82-2 |

|---|---|

Molecular Formula |

C11H20Cl2O2 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

chloromethyl 5-chlorodecanoate |

InChI |

InChI=1S/C11H20Cl2O2/c1-2-3-4-6-10(13)7-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |

InChI Key |

XIOMXKGHIDUICH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 5-chlorodecanoate can be synthesized through the esterification of 5-chlorodecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-chlorodecanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chlorodecanoic acid and chloromethyl alcohol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The primary products of hydrolysis are 5-chlorodecanoic acid and chloromethyl alcohol.

Scientific Research Applications

Chloromethyl 5-chlorodecanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.

Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 5-chlorodecanoate involves the reactivity of its chloromethyl and ester functional groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can be hydrolyzed. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional properties of chloromethyl 5-chlorodecanoate can be contextualized by comparing it to structurally related chlorodecanoate esters. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Position Effects: The position of the chlorine atom on the decanoyl chain significantly influences reactivity and application. For example:

- 5-Chloro derivatives (e.g., this compound) exhibit balanced lipophilicity and steric accessibility, making them suitable for synthesizing alkylating agents in medicinal chemistry .

- 4-Chloro analogs are preferred in lipid-based formulations due to enhanced membrane permeability .

- 7-Chloro isomers are leveraged in surfactants for their solubility-modifying properties .

Reactivity Trends :

- The chloromethyl group (-CH₂Cl) in all analogs facilitates nucleophilic substitution, but steric hindrance varies with substituent placement. For instance, 3-chloro derivatives show slower reaction kinetics in ester hydrolysis compared to 5-chloro isomers due to proximity to the ester carbonyl .

Thermodynamic Data: Boiling points and vapor pressures (e.g., Pc ≈ 1900.26 kPa for this compound) are consistent across analogs, but melting points differ slightly due to crystallinity variations influenced by chlorine positioning .

Biological Relevance: Chlorinated esters are generally less biodegradable than non-halogenated counterparts, raising environmental persistence concerns. However, 5-chloro derivatives are under study for controlled-release drug formulations due to moderate hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.